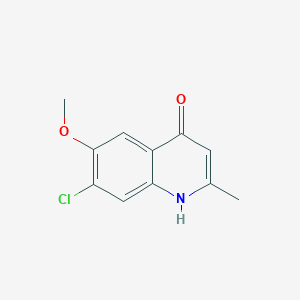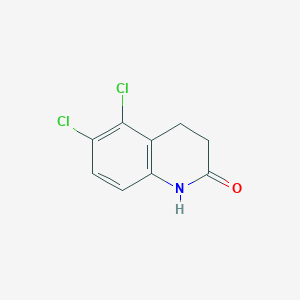
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is a heterocyclic compound that features a dihydroisoquinoline core with a methyl group at the 4-position and a pyridinyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylacetonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the dihydroisoquinoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the pyridinyl group.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and pyridine derivatives.
科学研究应用
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
相似化合物的比较
Similar Compounds
- 4-Methyl-1-(pyridin-3-yl)-3,4-dihydroisoquinoline
- 4-Methyl-1-(pyridin-2-yl)-3,4-dihydroisoquinoline
- 4-Methyl-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
属性
CAS 编号 |
87870-23-3 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3 |
InChI 键 |
SBLRJKQEJDVVSH-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)


![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)





